
Ammonium-D-xylonate
Overview
Description
Ammonium-D-xylonate, also known as D-xylonic acid ammonium salt, is a chemical compound with the molecular formula C5H13NO6. It is derived from D-xylonic acid and is commonly used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium-D-xylonate can be synthesized through the fermentation of D-xylose using engineered microorganisms. The process involves the conversion of D-xylose to D-xylonolactone by D-xylose dehydrogenase, followed by the conversion of D-xylonolactone to D-xylonate by D-xylonolactone lactonase . The final step involves the neutralization of D-xylonic acid with ammonium hydroxide to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological processes with engineered strains of bacteria such as Escherichia coli and Pseudomonas putida. These strains are optimized to produce high yields of D-xylonate from biomass hydrolysates .
Chemical Reactions Analysis
Types of Reactions
Ammonium-D-xylonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically occur in the presence of nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of D-xylonic acid, such as D-xylonic acid esters and amides .
Scientific Research Applications
Biotechnological Applications
-
Microbial Production :
- The production of D-xylonate from D-xylose is primarily facilitated by specific strains of bacteria such as Gluconobacter oxydans and Pseudomonas putida. These organisms have been engineered to optimize the conversion process, yielding high concentrations of D-xylonate.
- For instance, G. oxydans NL71 has demonstrated the ability to produce 586.3 g/L of xylonic acid from xylose, achieving a yield of 95.1% .
- Industrial Uses :
Pharmaceutical Applications
This compound's antimicrobial properties make it suitable for use as a natural preservative in food products and pharmaceuticals. Its role as a flavor enhancer further expands its utility in the food industry .
Case Study: Antimicrobial Properties
A study highlighted the effectiveness of this compound in inhibiting bacterial growth, making it a viable candidate for natural preservation methods in food products. This property is particularly advantageous given the increasing consumer demand for natural additives over synthetic preservatives .
Material Science Applications
- Polymer Production :
- Hydrogels :
Data Table: Applications and Properties of this compound
Application Area | Specific Use | Benefits |
---|---|---|
Biotechnology | Microbial production of D-xylonate | High yield from renewable resources |
Construction | Concrete additive | Improves workability |
Pharmaceuticals | Natural preservative | Antimicrobial properties |
Food Industry | Flavor enhancer | Enhances taste while maintaining safety |
Material Science | Polymer precursor | Enhances mechanical properties |
Biomedical | Hydrogel modifier | Suitable for drug delivery systems |
Mechanism of Action
The mechanism of action of ammonium-D-xylonate involves its role as a metabolite in the xylose oxidative pathway. It is produced through the enzymatic conversion of D-xylose and plays a crucial role in the catabolism of xylose in microorganisms. The accumulation of D-xylonic acid can affect cell growth and enzymatic activity due to its acidic nature .
Comparison with Similar Compounds
Similar Compounds
- D-xylonic acid lithium salt
- L-xylonic acid lithium salt
- 2-Keto-3-deoxy-D-gluconic acid lithium salt
- Sodium pyruvate
- 2-Keto-D-gluconic acid hemicalcium salt hydrate
Uniqueness
Ammonium-D-xylonate is unique due to its specific role in the xylose utilization pathway and its ability to be produced in high yields through biotechnological processes. Its versatility as a platform chemical and its applications in various fields make it distinct from other similar compounds .
Biological Activity
Ammonium-D-xylonate, a derivative of D-xylonic acid, has garnered attention in recent years due to its potential applications in various biological and industrial processes. This article explores the biological activity of this compound, focusing on its metabolic pathways, enzymatic interactions, and potential therapeutic applications.
Overview of D-Xylonate and Its Derivatives
D-xylonate is a six-carbon sugar acid produced from the oxidation of D-xylose. It plays a crucial role in several metabolic pathways, including the Weimberg pathway, which is significant for microbial bioconversion processes. The biological activity of this compound is closely linked to its metabolic derivatives and the enzymes involved in its conversion.
Weimberg Pathway
The Weimberg pathway is a critical metabolic route for the conversion of D-xylose to α-ketoglutarate via D-xylonate. Key enzymes involved include:
- Xylose Dehydrogenase (XDH) : Catalyzes the oxidation of D-xylose to D-xylono-lactone.
- Xylonic Acid Dehydratase (XylD) : Converts D-xylonate into 2-keto-3-deoxy-D-xylonate.
- XylX : Further catalyzes the transformation into α-ketoglutarate semialdehyde.
Table 1 summarizes the enzymatic activities associated with these enzymes:
Enzyme | Reaction | Activity (U/mg) |
---|---|---|
XDH | D-Xylose → D-Xylono-lactone | 1195.00 ± 8.60 |
XylC | D-Xylono-lactone → D-Xylonic acid | 146.93 ± 2.16 |
XylD | D-Xylonic acid → 2-Keto-3-deoxy-D-xylonate | 77.00 ± 3.00 |
XylX | 2-Keto-3-deoxy-D-xylonate → α-Ketoglutarate semialdehyde | 35.65 ± 0.25 |
These enzymes showcase significant biological activity, facilitating the conversion of substrates into valuable metabolic intermediates.
Case Studies and Research Findings
- Microbial Production : A study demonstrated that Gluconobacter oxydans NL71 could produce high concentrations of D-xylonate (586.3 g/L) from D-xylose, highlighting its industrial relevance in bioconversion processes . The study also emphasized the role of ammonium sulfate as a nitrogen source to enhance microbial growth and xylonate production.
- Genetic Engineering Applications : Research involving the introduction of the Weimberg pathway into Saccharomyces cerevisiae showed that despite some limitations in enzyme activity, the accumulation of D-xylonate was observed, suggesting potential for further optimization through genetic modifications . This indicates that this compound could play a role in engineered strains aimed at producing valuable chemicals.
- Toxicological Studies : Investigations into the environmental impact of this compound revealed that while it is generally considered safe, understanding its degradation pathways is essential to assess potential ecological risks associated with its production and use .
Potential Therapeutic Applications
This compound's biological activity may extend beyond industrial applications; it shows promise in therapeutic contexts:
- Metabolic Intermediates : The ability to produce α-ketoglutarate from this compound suggests potential applications in metabolic engineering for therapeutic compounds.
- Nutritional Supplement : Given its role as a nitrogen source, it could be explored as a dietary supplement or additive in food products.
Properties
IUPAC Name |
azane;2,3,4,5-tetrahydroxypentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O6.H3N/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOKJALMVMFERM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)O)O)O)O)O.N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90969879 | |
Record name | Pentonic acid--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90969879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5461-96-1 | |
Record name | NSC15831 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15831 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentonic acid--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90969879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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